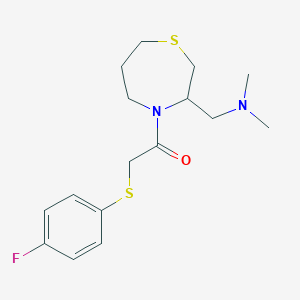

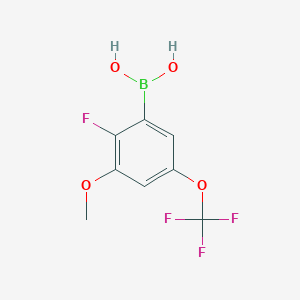

![molecular formula C16H17N3O2 B2693228 2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile CAS No. 405889-71-6](/img/structure/B2693228.png)

2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless fuming liquid with an odor described as ammoniacal, pepper-like . The term ‘dioxo’ typically refers to the presence of two oxygen atoms in a molecule, often in the form of carbonyl groups .

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of the spiro[adamantane-2,4’-piperidine] moiety. Spirocyclic compounds are characterized by two ring systems sharing a single atom, the ‘spiro’ atom . In this case, the spiro atom would be a carbon atom of the adamantane moiety. The dioxo groups and dicarbonitrile groups would add further complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the adamantane moiety might confer stability and rigidity, while the piperidine moiety might influence the compound’s basicity . The dioxo and dicarbonitrile groups might also influence properties such as polarity and reactivity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Kayukova et al. (1998) explored the reactivity of a structurally similar compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, with alcohols and ketoximes, forming derivatives that are precursors for the synthesis of dihydrofurans and tetrahydro-4H-chromene series. This study underlines the compound's role in the innovative synthesis of heterocyclic compounds, which are critical in medicinal chemistry and material science (Kayukova et al., 1998).

Polymerization Process

Kameshima et al. (2002) investigated a novel five-membered cyclic thiocarbonate bearing an adamantane moiety in cationic ring-opening polymerization. This process resulted in polythiocarbonate through isomerization of the thiocarbonyl group, showcasing the potential of adamantane derivatives in the development of advanced polymeric materials (Kameshima et al., 2002).

Antimicrobial and Anti-HIV-1 Activities

El-Emam et al. (2004) synthesized certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related derivatives, evaluating their in vitro activities against strains of bacteria and the yeast-like fungus Candida albicans. Notably, some derivatives demonstrated significant antimicrobial activities, highlighting the therapeutic potential of adamantane derivatives (El-Emam et al., 2004).

Anti-Inflammatory Activity

Fytas et al. (2010) reported on spiropiperazines derivatives, including spiro[piperidine-2,2'-adamantane] compounds, and their activity against influenza A H3N2 virus. This research underscores the significance of adamantane and piperidine derivatives in the development of antiviral agents with potential applications in treating influenza and related viral infections (Fytas et al., 2010).

Mécanisme D'action

Target of Action

The adamantane and piperidine moieties in the compound are found in various pharmaceuticals, suggesting potential bioactivity .

Mode of Action

Compounds containing adamantane and piperidine moieties have been shown to interact with various biological targets, potentially leading to therapeutic effects .

Pharmacokinetics

The compound’s structure suggests it might be lipophilic, which could influence its absorption and distribution .

Propriétés

IUPAC Name |

2',6'-dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-6-12-14(20)19-15(21)13(7-18)16(12)10-2-8-1-9(4-10)5-11(16)3-8/h8-13H,1-5H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTLJEIOJAIIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34C(C(=O)NC(=O)C4C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

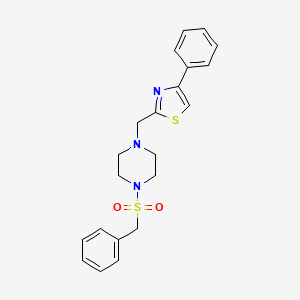

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)

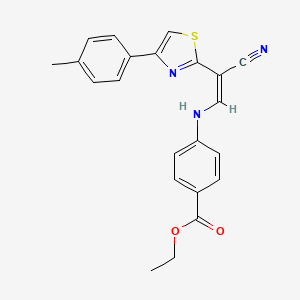

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)

![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)

![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)

![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)